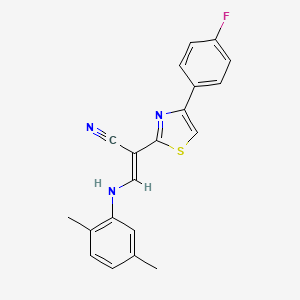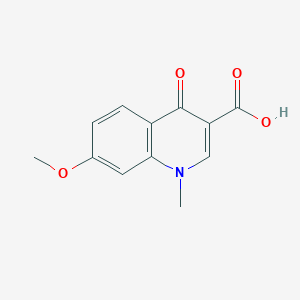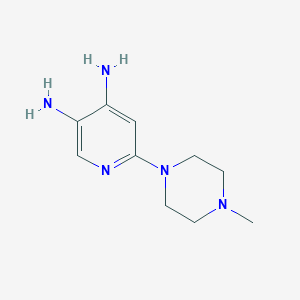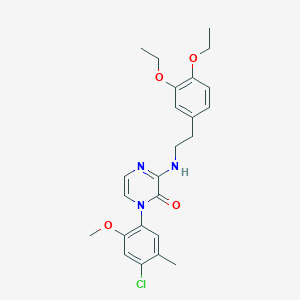
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups. It contains a pyridazinone ring, which is a six-membered ring with two nitrogen atoms, and a carboxamide group, which is a common functional group in biochemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazinone ring and the carboxamide group would likely have significant effects on the compound’s structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These can include things like its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用
Organic Synthesis and Reactivity
Research in organic synthesis explores the creation of novel compounds with potential therapeutic applications. For example, studies have detailed the synthesis of new 1,2,4-triazol-3-one derivatives and their evaluation for antimicrobial activity, highlighting the methodological advancements in organic synthesis to produce compounds with potential biological applications (Fandaklı et al., 2012).
Antimicrobial Activity
A significant area of research involves the evaluation of novel synthesized compounds for antimicrobial properties. Various studies have synthesized and tested new chemical entities, such as thieno[2,3-c]pyridazines and pyrazolo[1,5-a]pyrimidine derivatives, for their ability to inhibit microbial growth, contributing to the development of new antimicrobial agents (Al-Kamali et al., 2014).
Biological Evaluation for Cancer Research
Another crucial research area is the biological evaluation of synthesized compounds for potential cancer therapy. Studies have focused on designing and synthesizing new molecules, assessing their cytotoxic activities against cancer cell lines, and examining their potential as kinase inhibitors or for other therapeutic targets (Liu et al., 2020).
Synthesis of Metabolites and Structural Analysis
Research also extends to the synthesis of metabolites of known compounds and detailed structural analysis through techniques like X-ray crystallography. These studies provide insights into the structural requirements for biological activity and contribute to the understanding of how structural modifications affect the therapeutic potential of compounds (Mizuno et al., 2006).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound would likely depend on its properties and potential applications. This could include further studies to better understand its physical and chemical properties, investigations into its potential uses, and the development of methods for its synthesis .
特性
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4/c1-27-13-4-2-12(3-5-13)14-7-9-17(25)23(22-14)11-10-19-18(26)15-6-8-16(24)21-20-15/h2-9H,10-11H2,1H3,(H,19,26)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWFOVUKESAWEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2895734.png)

![Methyl 2-[(4-chlorophenyl)methyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate](/img/structure/B2895737.png)

![2-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2895743.png)

![2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2895745.png)

![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2895751.png)
![(4-Bromothiophen-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2895752.png)
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2895753.png)
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2895754.png)